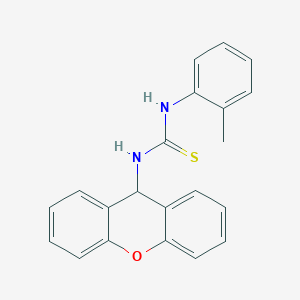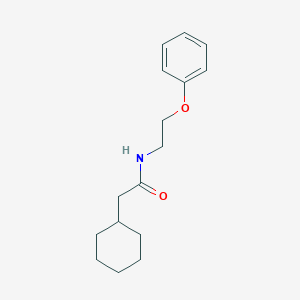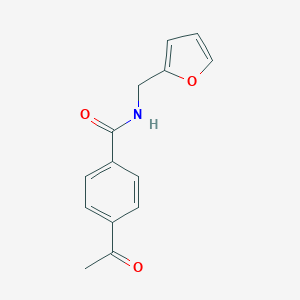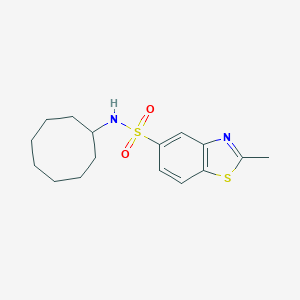
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea, also known as MX-1, is a synthetic compound that has been studied for its potential use in cancer treatment. MX-1 has been shown to have anticancer properties, making it a promising candidate for further research.
Mecanismo De Acción
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea works by inhibiting the activity of tubulin, a protein that is involved in cell division. By inhibiting tubulin, N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea prevents cancer cells from dividing and proliferating. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to disrupt the microtubule network in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been shown to have a number of biochemical and physiological effects. In addition to inhibiting tubulin activity, N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been shown to induce oxidative stress and DNA damage in cancer cells. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to inhibit the activity of certain enzymes involved in cancer cell metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to have potent anticancer activity in vitro. However, there are also limitations to using N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea in lab experiments. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has low solubility in water, which can make it difficult to work with. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea can also be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea. One area of research is to further investigate the mechanism of action of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea and how it interacts with tubulin and other proteins involved in cancer cell division. Another area of research is to explore the potential use of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea in combination with other anticancer drugs to enhance its effectiveness. Finally, there is a need for more in vivo studies to determine the safety and efficacy of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea in animal models.
Métodos De Síntesis
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea can be synthesized using a multi-step process that involves the reaction of 2-methylphenyl isothiocyanate with xanthen-9-ol, followed by treatment with hydrochloric acid and subsequent purification. The synthesis of N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been described in detail in scientific literature.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea inhibits the growth of cancer cells, including breast cancer, prostate cancer, and leukemia cells. N-(2-methylphenyl)-N'-(9H-xanthen-9-yl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C21H18N2OS |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-(9H-xanthen-9-yl)thiourea |
InChI |
InChI=1S/C21H18N2OS/c1-14-8-2-5-11-17(14)22-21(25)23-20-15-9-3-6-12-18(15)24-19-13-7-4-10-16(19)20/h2-13,20H,1H3,(H2,22,23,25) |
Clave InChI |
MJYLLFLMJUUUGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-{[5-methyl-2-(1H-tetraazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B299482.png)

![5-bromo-N-[2-(3,4-dimethylphenoxy)ethyl]nicotinamide](/img/structure/B299486.png)
![2-chloro-4,5-difluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B299490.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B299491.png)
![methyl 4-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B299492.png)
![(2-Phenyl-1-[(pyridin-2-ylmethyl)-carbamoyl]-ethyl)-carbamic acid benzyl ester](/img/structure/B299495.png)
![3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one](/img/structure/B299498.png)
![2-chloro-4,5-difluoro-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide](/img/structure/B299499.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)